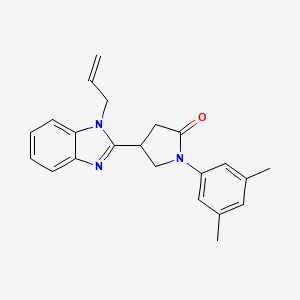

1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

CAS No.: 847396-74-1

Cat. No.: VC7625192

Molecular Formula: C22H23N3O

Molecular Weight: 345.446

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847396-74-1 |

|---|---|

| Molecular Formula | C22H23N3O |

| Molecular Weight | 345.446 |

| IUPAC Name | 1-(3,5-dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C22H23N3O/c1-4-9-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-11-15(2)10-16(3)12-18/h4-8,10-12,17H,1,9,13-14H2,2-3H3 |

| Standard InChI Key | HGBZWKXDWCLHIN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C |

Introduction

1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of heterocyclic compounds, specifically pyrrolidinones, which are known for their diverse biological activities. The compound features a pyrrolidin-2-one core substituted with both a dimethylphenyl group and a benzimidazol-2-yl moiety, suggesting interactions with various biological targets.

Synthesis

The synthesis of 1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. While specific synthetic pathways for this exact compound are not detailed, general methods for synthesizing similar compounds include various organic reactions such as condensation, substitution, and cyclization reactions. These processes often require controlled conditions, including temperature, solvent choice, and the use of catalysts to enhance yield and selectivity.

Potential Applications

1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is of interest in medicinal chemistry due to its potential biological activities. The presence of the benzimidazole structure suggests possible anti-cancer and anti-inflammatory properties, as many benzimidazole derivatives exhibit these characteristics. Further studies are needed to elucidate its precise mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds, such as 1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also feature a pyrrolidinone ring with a benzimidazole moiety and exhibit potential pharmacological applications. These compounds highlight the versatility of synthetic organic chemistry in constructing complex molecular architectures with diverse biological activities.

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| 1-(3,5-Dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | Not specified | Approximately 345.446 | Medicinal chemistry, potential anti-cancer and anti-inflammatory properties |

| 1-(3,4-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | C20H24N2O | Not specified | Medicinal chemistry, potential pharmacological applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume